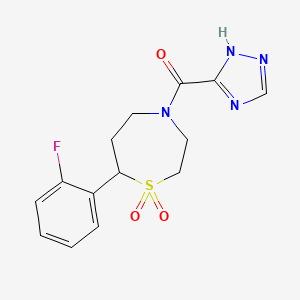

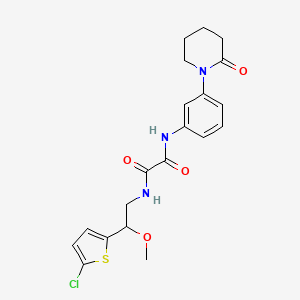

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a 1,2,4-triazole ring, a thiazepane ring, and a fluorophenyl group. Compounds containing these functional groups are often found in pharmaceuticals and biologically important compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized using multistep synthetic routes . For instance, 1,2,4-triazole derivatives can be synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The compound has a complex structure with multiple rings. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The thiazepane is a seven-membered ring containing a sulfur atom. The presence of these heterocyclic rings can significantly affect the compound’s properties and interactions with biological targets .Aplicaciones Científicas De Investigación

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides, involving fluorophenyl and triazolyl groups, was developed. This synthesis route uses microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting the strategic use of these compounds as intermediates for preparing more complex molecules (Moreno-Fuquen et al., 2019).

Dipolar Cycloaddition Reaction

A single-pot dipolar cycloaddition reaction sequence was developed to access novel compounds, demonstrating the versatility of fluorophenyl and triazolyl groups in synthesizing P2X7 antagonists with potential clinical applications (Chrovian et al., 2018).

Synthesis of Pyrrolo[1,2-c][1.3]benzodiazepine Analogue

The multi-step synthesis of a novel structural isomer, involving a compound with a fluorophenyl group, was described, showcasing the compound's role as a building block for potentially bioactive molecules (Rotas et al., 2011).

Antitumor Activity Assessment

A compound with a fluorophenyl group was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating the potential therapeutic applications of such compounds (Tang & Fu, 2018).

Propiedades

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-23(12,21)22)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYGUKSTBVVFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)

![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

amine hydrobromide](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)

![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)

![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)